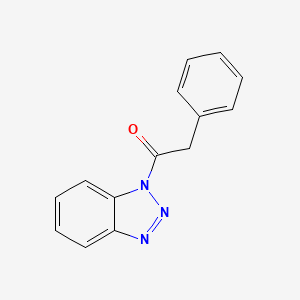

N-(4-bromophenyl)-4-butoxy-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzamide derivatives is a topic of interest in medicinal chemistry due to their potential biological applications. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides involves the use of 4-aminophenazone, highlighting the importance of antipyrine derivatives in drug chemistry . Similarly, the synthesis of N-benzothiazol-2-yl-amides through a copper-catalyzed intramolecular cyclization process demonstrates the versatility of benzamide compounds in forming complex structures . Moreover, the synthesis of N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, starting from commercially available materials, showcases the compound's potential antitumor effects and excellent bioactivities .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. X-ray diffraction and DFT calculations have been used to characterize the structure of antipyrine derivatives, revealing that hydrogen bonding and π-interactions play a significant role in the stabilization of their molecular sheets . Additionally, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide has been analyzed, showing good agreement between experimental and theoretical geometrical parameters . The crystal and molecular structure of 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives have also been determined, providing insights into the coordination environment of metal complexes .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives is influenced by their molecular structure. For example, the antioxidant properties of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide have been determined using DPPH free radical scavenging tests, indicating the compound's potential as an antioxidant agent . The intramolecular hydrogen bond in N-{[(4-bromophenyl)amino]carbonothioyl}benzamide is a key feature that affects its reactivity and stability .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are essential for their application in medicinal chemistry. The synthesis and characterization of Cu(II) and Ni(II) complexes of some 4-bromo-N-(di(alkyl/aryl)carbamothioyl)benzamide derivatives have provided valuable information on their spectroscopic properties and potential as neutral cis-[ML2] complexes . The antimicrobial activity of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives has been evaluated, demonstrating their potential as antimicrobial agents . Furthermore, the pharmacological activities of N-(3-hydroxyphenyl)benzamide and its derivatives have been investigated, revealing their inhibitory activity against various enzymes .

科学的研究の応用

Synthesis and Characterization

- Synthesis Techniques : The synthesis of similar benzamide compounds often involves copper-catalyzed intramolecular cyclization processes, producing various amides in good yields under mild conditions (Wang et al., 2008). Another synthesis method starts from commercially available raw materials with key steps like ring closing reaction, reduction reaction, and acylation, achieving over 30% overall yields (H. Bin, 2015).

- Characterization Techniques : Compounds similar to N-(4-bromophenyl)-4-butoxy-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide are characterized using techniques like NMR, mass spectrometry, and elemental analysis. These characterization methods provide detailed insights into the structure and properties of the synthesized compounds (S. Saeed et al., 2010).

Potential Biological Applications

- Antipathogenic Activity : Some benzamide derivatives demonstrate significant antipathogenic activities, particularly against bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential applications in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

- Inhibition of Alkaline Phosphatase : Benzamide derivatives have shown potential in binding nucleotide protein targets by inhibiting human recombinant alkaline phosphatase, indicating their significance in medicinal chemistry (A. Saeed et al., 2015).

Molecular Structure and Properties

- X-ray Structure Analysis : X-ray diffraction data is often used to determine the crystal structure of benzamide derivatives. This provides valuable information on the molecular arrangement and interactions within the crystal, offering insights into their potential applications in various fields (Fun et al., 2012).

Other Relevant Studies

- Catalytic Activity : Some benzamide derivatives have been studied for their catalytic properties, such as in the oxidation of alcohols, suggesting potential applications in chemical synthesis and industrial processes (Jhaumeer-Laulloo et al., 2004).

- Anticancer Evaluation : The design and synthesis of benzamide derivatives for anticancer evaluation indicate their potential role in developing new therapeutic agents. Such studies often involve testing against various cancer cell lines to assess their efficacy (Ravinaik et al., 2021).

特性

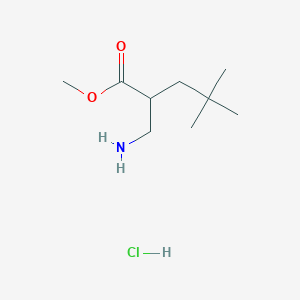

IUPAC Name |

N-(4-bromophenyl)-4-butoxy-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22BrNO4S/c1-2-3-13-27-20-10-4-16(5-11-20)21(24)23(18-8-6-17(22)7-9-18)19-12-14-28(25,26)15-19/h4-12,14,19H,2-3,13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQCXFQHXLSEKJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22BrNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl (1R*,4R*)-4-[(pyridin-4-ylmethyl)amino]cyclohexylcarbamate](/img/structure/B2544286.png)

![methyl 2-fluoro-5-{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}benzoate](/img/structure/B2544297.png)

![Methyl 2-((1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)pyrrolidin-3-yl)thio)acetate](/img/structure/B2544300.png)

![2-Methyl-2-[4-(4-nitrophenyl)piperazin-1-yl]propanamide](/img/structure/B2544303.png)

![Ethyl 2-[1-(4-nitrophenyl)-4-piperidinylidene]acetate](/img/structure/B2544306.png)